3-Aminobicyclo[3.3.1]nonan-9-ol
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Overview
Description
3-Aminobicyclo[3.3.1]nonan-9-ol is a bicyclic compound that features a unique structure with an amino group and a hydroxyl group attached to a nonane ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminobicyclo[3.3.1]nonan-9-ol typically involves the reduction of 3-benzyl- and 3-tert-butoxycarbonyl-3-azabicyclo[3.3.1]nonan-9-ones using sodium tetrahydridoborate. This reduction yields the corresponding alcohols as mixtures of epimers .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar reduction techniques with appropriate scaling of reagents and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-Aminobicyclo[3.3.1]nonan-9-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield different epimers of the alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like acetyl chloride and methanesulfonyl chloride.
Common Reagents and Conditions
Oxidation: Fe(NO3)3·9H2O and ambient air are used for efficient aerobic oxidation.
Reduction: Sodium tetrahydridoborate is commonly used for reduction reactions.
Substitution: Acetyl chloride and methanesulfonyl chloride are used for substitution reactions.
Major Products Formed
Oxidation: Corresponding aldehydes and ketones.
Reduction: Mixtures of epimers of the alcohol.
Substitution: O-acetyl and O-methylsulfonyl derivatives.
Scientific Research Applications
3-Aminobicyclo[3.3.1]nonan-9-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Aminobicyclo[3.3.1]nonan-9-ol involves its interaction with molecular targets and pathways. The compound’s hydroxyl and amino groups allow it to participate in various biochemical reactions, potentially affecting cellular processes and pathways. Specific molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Aminobicyclo[3.3.1]nonan-9-ol is unique due to the presence of both an amino group and a hydroxyl group on the nonane ring system.
Properties
Molecular Formula |
C9H17NO |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
3-aminobicyclo[3.3.1]nonan-9-ol |
InChI |
InChI=1S/C9H17NO/c10-8-4-6-2-1-3-7(5-8)9(6)11/h6-9,11H,1-5,10H2 |
InChI Key |
UZLFCMZBFKPCLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC(C1)C2O)N |
Origin of Product |
United States |
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